molecular formula C12H12N4O B13125161 N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide

Cat. No.: B13125161
M. Wt: 228.25 g/mol
InChI Key: PYAVLKPKMQHZNE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cinnamamide moiety attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide typically involves the reaction of 3-methyl-1H-1,2,4-triazole with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the cinnamamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is unique due to the combination of the triazole ring and the cinnamamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the triazole ring enhances its stability and reactivity, while the cinnamamide moiety contributes to its biological activity and binding affinity .

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

(E)-N-(5-methyl-1H-1,2,4-triazol-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C12H12N4O/c1-9-13-12(16-15-9)14-11(17)8-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14,15,16,17)/b8-7+

InChI Key

PYAVLKPKMQHZNE-BQYQJAHWSA-N

Isomeric SMILES

CC1=NC(=NN1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=NC(=NN1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.